molecular formula C6H6N4O2 B13067250 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13067250
M. Wt: 166.14 g/mol
InChI Key: OBJLUZGJEBTNQO-UHFFFAOYSA-N
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Description

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold with a methoxy substituent at the 2-position. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and materials science. Triazolopyrimidines, in general, are valued for their bioactivity, including antiviral, antitumor, and anticoagulant effects .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O2/c1-12-6-8-5-7-4(11)2-3-10(5)9-6/h2-3H,1H3,(H,7,8,9,11)

InChI Key

OBJLUZGJEBTNQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=CC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The C-2 methoxy group undergoes nucleophilic substitution under strongly basic or acidic conditions. This reactivity allows for functional group interconversion, particularly in pharmaceutical intermediate synthesis:

  • Mechanism : The methoxy group acts as a leaving group when activated by protonation or metal coordination.

  • Example Reaction :

    2 Methoxy Triazolo Pyrimidinone+NH2RHCl EtOH2 Amino Triazolo Pyrimidinone+MeOH\text{2 Methoxy Triazolo Pyrimidinone}+\text{NH}_2\text{R}\xrightarrow{\text{HCl EtOH}}\text{2 Amino Triazolo Pyrimidinone}+\text{MeOH}
  • Applications : Used to introduce amino, thiol, or alkyl groups for enhanced biological activity .

Multi-Step Synthetic Pathways

The compound is typically synthesized via cyclocondensation and subsequent functionalization:

Step 1: Cyclocondensation

Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form the triazolo-pyrimidine core .

Step 3: Functionalization

Derivatives are synthesized through coupling reactions. For example:

  • Carbonyl Chloride Intermediate :

    Triazolo Pyrimidine COOHSOCl2Triazolo Pyrimidine COClR NH2Amide Derivatives\text{Triazolo Pyrimidine COOH}\xrightarrow{\text{SOCl}_2}\text{Triazolo Pyrimidine COCl}\xrightarrow{\text{R NH}_2}\text{Amide Derivatives}

    This method yields carboxamide derivatives with antiviral properties .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions when halogenated at specific positions:

Reaction Type Conditions Yield Application
Suzuki–Miyaura CouplingPdCl₂(PPh₃)₂, K₂CO₃, H₂O, 80°C67–89%Introduces aryl/heteroaryl groups
Buchwald–HartwigPd(dba)₂, Xantphos, Cs₂CO₃, toluene75–82%Forms C–N bonds for amines

Example :

3 Bromo Triazolo Pyrimidinone+Ar B OH 2Pd catalyst3 Aryl Triazolo Pyrimidinone\text{3 Bromo Triazolo Pyrimidinone}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{3 Aryl Triazolo Pyrimidinone}

Comparative Reactivity of Derivatives

Structural analogs exhibit varying reactivity and solubility:

Derivative Substituent Key Reactivity
1-Methyl-Triazolo-PyrimidinoneC-1 MethylReduced nucleophilic substitution
3-Amino-Triazolo-PyrimidinoneC-3 AminoEnhanced electrophilic aromatic substitution
7-Hydroxy-Triazolo-PyrimidinoneC-7 HydroxylProne to oxidation and glycosylation

Biological Activity Correlation

Functionalization directly impacts pharmacological properties:

  • Antiviral Activity : Carboxamide derivatives disrupt influenza A virus polymerase PA-PB1 interaction (IC₅₀: 2–8 μM) .

  • Anti-Inflammatory Effects : 3,5-Diarylated analogs show activity comparable to indomethacin (83.4% inhibition) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study reported that analogs of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The research suggested that these compounds induce apoptosis through the activation of caspase pathways.

Case Study: Structure-Activity Relationship

In a comprehensive structure-activity relationship (SAR) analysis involving various substitutions on the triazole and pyrimidine rings, researchers identified key functional groups that enhance the biological activity of the compound. For instance, the introduction of halogen substituents at specific positions resulted in increased potency against targeted cancer cell lines.

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide. Experimental trials indicated that formulations containing 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one effectively inhibited the growth of several weed species without adversely affecting crop yields. The mode of action is thought to involve interference with photosynthetic pathways in target plants.

Fungicidal Properties

Additionally, this compound has been evaluated for its fungicidal properties. Field studies demonstrated its efficacy in controlling fungal pathogens affecting crops such as wheat and maize. The application of this compound resulted in a significant reduction in disease incidence compared to untreated controls.

Material Science Applications

Polymer Composites

Recent advancements have explored the incorporation of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one into polymer matrices to enhance material properties. These composites exhibited improved thermal stability and mechanical strength. The synergistic effects observed suggest potential applications in developing advanced materials for packaging and construction.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntimicrobial ActivityPotent against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Structure-Activity RelationshipKey functional groups identified for enhanced activity
Agricultural ApplicationsHerbicidal ActivityEffective against weed species without crop damage
Fungicidal PropertiesSignificant reduction in fungal diseases
Material SciencePolymer CompositesEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and electrochemical behaviors of triazolopyrimidines are highly substituent-dependent. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of Selected Triazolopyrimidines
Compound Name & Substituents Molecular Formula Key Features/Applications Reference
2-Methoxy-4H,5H-triazolo[1,5-a]pyrimidin-5-one C₆H₆N₄O₂ Methoxy group at C-2; potential for enhanced solubility and metabolic stability. Inferred
S1-TP : 5-(chloromethyl)-2-(4-methoxyphenyl) C₁₃H₁₁ClN₄O₂ Chloromethyl group enhances reactivity; studied for electrochemical properties.
S2-TP : 5-(piperidinomethyl)-2-(4-methoxyphenyl) C₁₈H₂₁N₅O₂ Piperidine moiety improves lipophilicity; candidate for CNS-targeting drugs.
S3-TP : 5-(morpholinomethyl)-2-(4-methoxyphenyl) C₁₇H₁₉N₅O₃ Morpholine group increases water solubility; explored for voltammetric behavior.
2-Amino-4H,5H-triazolo[1,5-a]pyrimidin-5-one C₅H₇N₅O Amino group at C-2 facilitates hydrogen bonding; possible antiviral/antibacterial applications.
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one C₁₂H₁₁N₅OS Phenyl group at C-7 enhances aromatic stacking; commercial availability for research.
7-Amino-2-methyl-triazolo[1,5-a]pyrimidin-5-one C₆H₇N₅O Amino and methyl groups at C-7 and C-2; potential antiproliferative activity.

Pharmacological and Electrochemical Profiles

  • Antitumor Activity: 7-Anilino-5-methyl derivatives (e.g., compounds 4a–4c) exhibit cytotoxicity against tumor cell lines, with substituents like furan-2-ylmethylthio enhancing efficacy .
  • Electrochemical Behavior: S1-TP–S3-TP show distinct redox potentials on carbon graphite electrodes, attributed to electron-withdrawing (chloromethyl) or electron-donating (piperidinomethyl) groups .
  • Antiviral Potential: 4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives demonstrate anti-HIV-1 and anti-HSV-1 activities, though methoxy-substituted variants remain underexplored .

Substituent Impact on Properties

  • Methoxy groups : Improve solubility and stability but may reduce reactivity compared to halogenated analogs like S1-TP .
  • Amino groups: Enhance hydrogen bonding and bioavailability, as seen in 2-amino derivatives .

Biological Activity

2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, antiviral effects, and potential as an inhibitor in various signaling pathways.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 168.17 g/mol
  • CAS Number : Not specifically listed but related compounds are well-documented.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Antiproliferative Effects : A study evaluated a series of derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these derivatives, certain compounds demonstrated significant antiproliferative activity with IC₅₀ values ranging from 0.24 to 13.1 μM. Specifically, one derivative showed an IC₅₀ of 9.47 μM against MGC-803 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell survival and proliferation. This results in G2/M phase cell cycle arrest and apoptosis induction in cancer cells .

Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition
Compound XA5493.49Tubulin polymerization inhibition
Compound YT47D3.91Apoptosis induction

Antiviral Activity

Triazolo[1,5-a]pyrimidine derivatives have also shown promise as antiviral agents:

  • HIV Inhibition : Research indicates that certain derivatives can inhibit HIV-1 replication by targeting RNase H activity with IC₅₀ values in the micromolar range (e.g., 13.1 μM). This suggests a potential role in developing antiviral therapies .

Inhibitory Effects on Signaling Pathways

The compound exhibits inhibitory effects on various signaling pathways:

  • Toll-like Receptors (TLRs) : Some derivatives are noted for their ability to inhibit signaling through TLRs 7, 8, and 9. This action may play a role in modulating immune responses and could be beneficial in treating autoimmune diseases or infections .

Case Studies

A notable case study involved the synthesis and evaluation of multiple triazolo[1,5-a]pyrimidine derivatives for their biological activities:

  • Study Findings : The study found that specific modifications to the triazolo-pyrimidine scaffold significantly enhanced their biological activity against cancer cells and viruses. For instance, substituents on the phenyl ring improved RNase H inhibitory activity and antiproliferative effects .

Q & A

Q. What are the common synthetic routes for 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?

The compound can be synthesized via:

  • Nucleophilic C–H functionalization : Transition metal-free reactions with Grignard reagents to introduce substituents at C-5 and C-7 positions, starting from brominated precursors .
  • Regioselective cyclization : Using β-enamino diketones and 3-amino-1H-1,2,4-triazoles to achieve regioselectivity in heterocyclic ring formation, yielding up to 95% under optimized conditions .
  • Acid-catalyzed condensation : Reacting 2-amino-substituted triazolopyrimidines with 1,3-diketones or tetramethoxypropane to form polycyclic derivatives .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • NMR spectroscopy : Critical for confirming regioselectivity and substitution patterns, particularly for distinguishing between E/Z isomers in oxime derivatives .
  • X-ray crystallography : Used to resolve steric effects of substituents (e.g., isobutyl groups) and validate molecular packing in copper bromide complexes .
  • Mass spectrometry : Exact mass analysis (e.g., 274.031683 Da) aids in identifying fragmentation patterns and verifying synthetic intermediates .

Q. How is purity assessed for this compound in pharmacological studies?

  • HPLC/UV-Vis : Purity ≥95% is typically achieved via recrystallization (e.g., from methanol) and validated using chromatographic methods .
  • Elemental analysis : Confirms stoichiometry for novel derivatives, particularly those with sulfur or halogen substituents .

Advanced Research Questions

Q. How can regioselectivity contradictions during heterocyclic ring formation be resolved?

  • DFT calculations : Compare Gibbs free energies of possible isomers to rationalize observed regioselectivity in reactions involving β-enamino diketones or 1,3-diketones .
  • Steric vs. electronic effects : Substituents like trifluoromethyl or phenyl groups influence reaction pathways; bulky groups favor specific ring closure patterns .

Q. What strategies are used for structure-activity relationship (SAR) studies in antimicrobial applications?

  • Substituent variation : Systematic modification of C-5 and C-7 positions (e.g., methyl, ethyl, phenyl) to evaluate antibacterial activity against Enterococcus faecium .
  • Macromolecular synthesis assays : Identify cell-wall biosynthesis as the target by assessing inhibition of peptidoglycan precursor incorporation .

Q. How are photophysical properties evaluated for material science applications?

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima of push-pull systems with electron-donating/withdrawing groups at C-5 and C-7 .
  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels, crucial for designing optoelectronic materials .

Q. What methodologies address stability issues under physiological conditions?

  • Metabolic stability assays : Liver microsome studies assess intrinsic clearance and guide structural modifications (e.g., fluorination) to enhance half-life .
  • pH-dependent degradation : Monitor lactam ring stability via NMR in buffered solutions (pH 2–9) to optimize formulation .

Q. How are mechanistic insights into γ-secretase modulation obtained?

  • In vitro Aβ profiling : ELISA assays quantify changes in Aβ42/Aβ40 ratios to confirm modulator activity .
  • In vivo efficacy models : Transgenic mouse studies correlate pharmacokinetic parameters (e.g., brain penetration) with amyloid plaque reduction .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antibacterial activity across studies?

  • Strain-specific variability : Test multiple clinical isolates of E. faecium to account for resistance mechanisms (e.g., vancomycin resistance genes) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound dissolution in bioassays .

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Crystal packing effects : Non-covalent interactions (e.g., π-stacking, hydrogen bonding) can distort bond angles compared to gas-phase DFT models .
  • Dynamic vs. static structures : Molecular dynamics simulations account for conformational flexibility not captured in X-ray snapshots .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodYield (%)Regioselectivity ControlKey Reference
Nucleophilic C–H functionalization60–80Moderate (Grignard-dependent)
β-Enamino diketone cyclization85–95High (DFT-validated)
Acid-catalyzed condensation70–90Variable (substituent-dependent)

Q. Table 2. Bioactivity Parameters for Antimicrobial Derivatives

Substituent (C-5/C-7)MIC90 (μg/mL)Metabolic Stability (CLint, μL/min/mg)
Methyl/Phenyl2.515
Ethyl/Trifluoromethyl1.822

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